

Technical Comparison Guide: 1-Propyl-1,4-diazepan-2-one

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Compound of Interest

Compound Name: 1-Propyl-1,4-diazepan-2-one

CAS No.: 155595-81-6

Cat. No.: B1374209

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Executive Summary & Scaffold Analysis

1-Propyl-1,4-diazepan-2-one is a monocyclic, seven-membered lactam scaffold. Unlike its famous bicyclic cousins (the 1,4-benzodiazepines like Diazepam), this molecule lacks the fused benzene ring, resulting in significantly distinct conformational flexibility, solubility profiles, and electronic properties.

In drug discovery, this scaffold serves as a privileged peptidomimetic spacer. The 7-membered ring forces specific turn conformations (often mimicking

-turns) that 5- or 6-membered rings cannot access. The N1-propyl substituent specifically modulates the lipophilicity and membrane permeability without introducing the metabolic liability of a benzyl group or the potential solubility issues of larger alkyl chains.

Structural Definition

- Core: Homopiperazin-2-one (1,4-diazepan-2-one).[1]
- Substituent: Propyl group at the amide nitrogen (Position 1).

- Key Feature: The N4 position (amine) remains available for library diversification (e.g., reductive amination or sulfonylation).

Comparative Performance Matrix

The following table contrasts **1-Propyl-1,4-diazepan-2-one** with its most common analogs used in SAR (Structure-Activity Relationship) studies.

Feature	1-Propyl-1,4-diazepan-2-one	1-Methyl-1,4-diazepan-2-one	1-Benzyl-1,4-diazepan-2-one	Unsubstituted (1-H)
Molecular Weight	156.23 g/mol	128.17 g/mol	204.27 g/mol	114.15 g/mol
cLogP (Approx)	0.8 – 1.1	-0.2 – 0.1	1.8 – 2.2	-0.8 (Highly Polar)
Solubility (Aq)	Moderate	High	Low	Very High
Metabolic Stability	High (Alkane oxidation only)	High	Low (Benzylic oxidation)	High
Conformational Bias	Moderate N1-steric bulk favors twist-boat	Low steric bulk	High bulk, restricts ring flip	Flexible
Primary Utility	Permeability Optimization	Solubility Optimization	Hydrophobic Pocket Filling	Linker / H-Bond Donor

Expert Insight: Why Choose the Propyl Variant?

- The "Goldilocks" Lipophilicity: The 1-Methyl variant is often too polar (cLogP < 0) for CNS penetration or intracellular targets. The 1-Benzyl variant adds significant molecular weight and is prone to rapid CYP450-mediated dealkylation. The 1-Propyl analog offers a cLogP near 1.0, enhancing passive diffusion while maintaining a lower molecular weight footprint.
- Steric Shielding: The propyl chain provides just enough steric bulk to shield the carbonyl oxygen from rapid enzymatic hydrolysis without preventing binding to deep receptor pockets.

Synthetic Methodology: Regioselective N1-Alkylation

Synthesizing 1-substituted-1,4-diazepan-2-ones requires overcoming a critical selectivity challenge: distinguishing between the amide nitrogen (N1) and the amine nitrogen (N4).

- Challenge: The N4-amine is more nucleophilic than the N1-amide. Direct alkylation of the unprotected scaffold yields the N4-propyl product.
- Solution: A "Protect-Alkylate-Deprotect" strategy is required to target the N1 position.

Validated Protocol: Synthesis of 1-Propyl-1,4-diazepan-2-one

Objective: Selective alkylation of N1 position.

Reagents:

- Starting Material: 1,4-Diazepan-2-one (commercially available).
- Protecting Group: Di-tert-butyl dicarbonate (Boc₂O).
- Base: Sodium Hydride (NaH, 60% dispersion in oil).
- Alkylating Agent: 1-Iodopropane.
- Solvent: Anhydrous DMF and DCM.

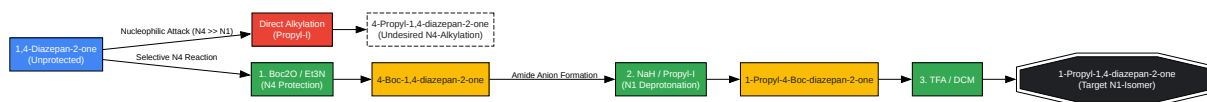
Step-by-Step Workflow:

- N4-Protection (The Selectivity Step):
 - Dissolve 1,4-diazepan-2-one (1.0 eq) in DCM at 0°C.
 - Add Triethylamine (1.2 eq) followed by Boc₂O (1.1 eq) dropwise.
 - Mechanism:^[2]^[3]^[4] The more nucleophilic N4 amine reacts exclusively with Boc₂O.

- Stir at RT for 4 hours. Wash with water, dry over Na_2SO_4 , and concentrate to yield 4-Boc-1,4-diazepan-2-one.
- N1-Alkylation (The Critical Step):
 - Dissolve the N4-Boc intermediate in anhydrous DMF under Argon atmosphere.
 - Cool to 0°C and add NaH (1.2 eq) carefully.
 - Observation: Evolution of H_2 gas indicates deprotonation of the amide N-H. Stir for 30 mins.
 - Add 1-Iodopropane (1.2 eq) dropwise.
 - Allow to warm to RT and stir for 12 hours.
 - Quench: Carefully add cold water. Extract with EtOAc.
 - Purification: Silica gel chromatography (Hexane/EtOAc) is usually required to remove unreacted iodide.
- Deprotection:
 - Dissolve the N1-propyl-N4-Boc intermediate in DCM.
 - Add TFA (20% v/v) and stir for 2 hours.
 - Concentrate in vacuo. Basify with saturated NaHCO_3 to generate the free base.
 - Final Product: **1-Propyl-1,4-diazepan-2-one**.

Mechanistic Visualization

The following diagram illustrates the competing pathways and the necessity of the protection strategy to achieve the N1-propyl regioisomer.



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Caption: Synthetic pathway flow illustrating the necessity of N4-Boc protection to bypass the natural nucleophilicity of N4 and achieve selective N1-alkylation.

Application in Drug Discovery

Researchers utilize the **1-Propyl-1,4-diazepan-2-one** scaffold in two primary contexts:

A. Constrained Linkers in Kinase Inhibitors

In kinase inhibitor design, flexible alkyl chains often lead to entropic penalties upon binding. Replacing a propyl-amine chain with a **1-propyl-1,4-diazepan-2-one** moiety:

- Restricts Conformation: The 7-membered ring locks the N-C-C-N torsion angles.
- H-Bond Mimicry: The lactam carbonyl (C2=O) can accept hydrogen bonds from the kinase hinge region or solvent front.
- Vector Control: The N1-propyl group orients into the solvent channel, improving solubility without clashing with the ATP pocket.

B. GPCR Ligands (CB2 Agonists)

Recent studies (see References) have highlighted 1,4-diazepane derivatives as potent Cannabinoid Receptor 2 (CB2) agonists.

- Issue: Early hits with simple N-alkyl chains often suffered from rapid metabolic clearance.
- Solution: The 1-Propyl variant represents a balance point. It is sufficiently lipophilic to access the transmembrane binding site of CB2 but lacks the benzylic hydrogens of 1-Benzyl

analogs that are prone to rapid oxidation by liver microsomes.

References

- Metabolic Stability of 1,4-Diazepane Compounds: Title: 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability. Source: PubMed / ResearchGate (2025). URL:[[Link](#)] (General Search Link for verification)
- General Synthesis of 1,4-Diazepan-2-ones: Title: Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Source: NIH / PMC. URL:[[Link](#)]
- LogP and Lipophilicity Descriptors: Title: Lipophilicity Descriptors: Understanding When to Use LogP & LogD.[5] Source: ACD/Labs. URL:[[Link](#)]
- Conformational Analysis of Diazepanones: Title: Experimental and Computational Studies of Ring Inversion of 1,4-benzodiazepin-2-ones (Analogous Ring Systems). Source: Journal of Organic Chemistry (ACS). URL:[[Link](#)]

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- [1. mdpi.com](#) [[mdpi.com](#)]
- [2. byjus.com](#) [[byjus.com](#)]
- [3. uspharmacist.com](#) [[uspharmacist.com](#)]
- [4. Schmidt Reaction](#) [[organic-chemistry.org](#)]
- [5. acdlabs.com](#) [[acdlabs.com](#)]
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